![molecular formula C20H15FN4OS2 B2449197 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 872695-12-0](/img/structure/B2449197.png)
2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H15FN4OS2 and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- The compound and its derivatives have been synthesized and explored for various biological activities. For example, derivatives containing benzofuran and phenyl substituents on the pyrazole scaffold have demonstrated significant anti-inflammatory activities (Sunder & Maleraju, 2013).
- Novel compounds with imidazo[2,1-b]thiazole scaffolds, designed based on this compound, have shown cytotoxicity against human cancer cell lines, indicating potential as cancer therapeutics (Ding et al., 2012).
Pharmacological Properties
- A variant of the compound has been identified as a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting its potential use in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antibacterial Applications
- Derivatives of this compound have been synthesized and tested for antibacterial activities, showing promising results against a range of microorganisms, which could be beneficial in developing new antibacterial agents (Bhoi et al., 2015).
Antitumor Evaluation
- Several derivatives have been synthesized and evaluated for antitumor activities. These compounds have shown significant inhibition against various cancer cell lines, indicating their potential as anticancer agents (Shams et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit tropomyosin receptor kinases (trka/b/c), which are recognized as a hallmark of numerous neurodegenerative diseases and are known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
Similar compounds have been developed as trk inhibitors, which work by blocking the signaling pathways of trk receptors . This can lead to decreased cell proliferation and increased cell death in cancer cells .
Biochemical Pathways
Trk inhibitors generally affect the signaling pathways of trk receptors, which play a crucial role in cell survival, growth, and differentiation .
Result of Action
Trk inhibitors can lead to decreased cell proliferation and increased cell death in cancer cells .
Action Environment
The effectiveness of similar compounds can be influenced by factors such as the presence of other medications, the patient’s health status, and genetic variations .
Eigenschaften
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS2/c1-12-2-7-16-17(10-12)28-20(22-16)23-18(26)11-27-19-9-8-15(24-25-19)13-3-5-14(21)6-4-13/h2-10H,11H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRIVEVFCIPYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.